Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
CAS No.: 1156223-02-7
Cat. No.: VC2802473
Molecular Formula: C14H15FN2
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine - 1156223-02-7](/images/structure/VC2802473.png)
Specification
CAS No. | 1156223-02-7 |
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Molecular Formula | C14H15FN2 |
Molecular Weight | 230.28 g/mol |
IUPAC Name | N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine |
Standard InChI | InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3 |
Standard InChI Key | VJAGYOCDWUWNOW-UHFFFAOYSA-N |
SMILES | CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 |
Canonical SMILES | CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 |
Introduction
Structural and Chemical Properties
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is characterized by its unique molecular architecture that incorporates both aromatic and amine functional groups. The compound features a central carbon atom that connects three key structural components: a 4-fluorophenyl ring, a pyridin-4-yl group, and an ethylamine chain.
Basic Chemical Data
The key chemical and physical properties of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine are summarized in Table 1:
Table 1: Chemical and Physical Properties of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
Property | Value |
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CAS Number | 1156223-02-7 |
Molecular Formula | C₁₄H₁₅FN₂ |
Molecular Weight | 230.28 g/mol |
IUPAC Name | N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine |
Standard InChI | InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3 |
Standard InChIKey | VJAGYOCDWUWNOW-UHFFFAOYSA-N |
The molecular structure contains a fluorine atom at the para position of one phenyl ring, which significantly influences the compound's physical and chemical properties. The presence of fluorine enhances lipophilicity and potentially improves membrane permeability, which is particularly relevant for pharmaceutical applications.
Structure-Related Properties
Chemical Reactivity
The reactivity of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is influenced by its three main functional components:
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The secondary amine group: Capable of undergoing typical amine reactions including acylation, alkylation, and condensation reactions.
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The pyridine ring: Provides a basic nitrogen atom that can participate in coordination chemistry with metals and act as a hydrogen bond acceptor.
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The 4-fluorophenyl group: The presence of fluorine affects the electron distribution in the aromatic ring, potentially influencing reactivity patterns and interaction with biological targets.
The compound likely exhibits basic properties due to the presence of both the pyridine nitrogen and the secondary amine group. This basicity would influence its solubility profile and interaction with acidic substances.
Comparison with Structurally Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.
Positional Isomers and Related Structures
The pyridine ring position significantly affects the properties of these compounds. For instance, Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine, where the pyridine nitrogen is in the 2-position, has been documented with the CAS number 50987972 . This positional change alters the geometry and electronic distribution within the molecule, potentially affecting its biological activity and chemical reactivity.
Similarly, compounds where the fluorine position varies on the phenyl ring or where the ethyl group is replaced by other alkyl groups would constitute a family of related structures with potentially different biological activities.
Table 2: Comparison of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine with Related Compounds
Compound | Structural Difference | Potential Impact on Properties |
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Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine | Pyridine nitrogen in 2-position | Different chelation properties, altered hydrogen bonding pattern |
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine | Ethyl group instead of fluorine, pyridine in 3-position | Increased lipophilicity, different electronic properties |
Methyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine | Methyl instead of ethyl on amine | Slight decrease in lipophilicity, potentially altered receptor binding |
Current Research Status and Future Directions
The available research on Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine specifically is limited, suggesting opportunities for further investigation. Potential research directions include:
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Detailed characterization of physical and chemical properties
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Exploration of potential biological activities through screening against various targets
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Development of more efficient and scalable synthesis methods
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Investigation of the compound's utility as a building block for more complex molecules
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